4-Chloropyrazolo[1,5-a][1,3,5]triazine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloropyrazolo[1,5-a][1,3,5]triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-5-8-3-7-4-1-2-9-10(4)5/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVHVQUNKHZKEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CN=C(N2N=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1420624-64-1 | |
| Record name | 4-chloropyrazolo[1,5-a][1,3,5]triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Chloropyrazolo 1,5 a 1 2 3 Triazine and Its Analogues
Historical Perspectives and Foundational Syntheses of Pyrazolo[1,5-a]mdpi.comnih.govchim.ittriazine Ring Systems
The pyrazolo[1,5-a] mdpi.comnih.govchim.ittriazine ring system was historically developed as a bioisosteric substitute for biogenic purines like adenine (B156593) and guanine. researchgate.net This foundational concept spurred early investigations into synthetic routes to construct this fused heterocyclic core. Initial syntheses typically involved a multi-step approach, beginning with readily available pyrazole (B372694) precursors.
A common foundational strategy involves the use of 5-aminopyrazole or its substituted analogues as the starting material. researchgate.net A representative three-step sequence begins with the reaction of a 5-aminopyrazole with ethoxycarbonyl isothiocyanate. The resulting intermediate undergoes cyclization under basic conditions (such as aqueous sodium hydroxide (B78521) or sodium ethoxide in ethanol) to yield a 2-thioxo-1H-pyrazolo[1,5-a] mdpi.comnih.govchim.ittriazin-4-one. researchgate.net This intermediate can then be further elaborated. Subsequent methylation of the thio-group followed by chlorination provides access to chloro-substituted analogues, which are key building blocks for further diversification. mdpi.comresearchgate.net
Annulation Strategies for the Construction of the Pyrazolo[1,5-a]mdpi.comnih.govchim.ittriazine Core
The construction of the fused pyrazolo[1,5-a] mdpi.comnih.govchim.ittriazine system is predominantly achieved by building the 1,3,5-triazine (B166579) ring onto a pre-existing pyrazole scaffold. This approach, known as annulation, offers versatility and is the most frequently utilized route. nih.gov
Cyclization of 3(5)-Aminopyrazoles with Multi-Carbon and Nitrogen Fragments
One effective strategy involves the condensation of 3-aminopyrazoles or 5-aminopyrazoles with reagents that provide the necessary three atoms (typically in a C-N-C arrangement) to complete the six-membered triazine ring. For instance, the reaction of 5-amino-3-aryl-1H-pyrazoles with O,S-diethyl hetaroylimidothiocarbonates under solvent-free microwave conditions yields 4-hetaryl-substituted pyrazolo[1,5-a] mdpi.comnih.govchim.ittriazines. researchgate.net This method exemplifies a two-bond formation process where a three-atom fragment is introduced to cyclize the structure.
Formation of the 1,3,5-Triazine Ring onto a Pre-formed Pyrazole Scaffold
The most prevalent synthetic strategy involves annulating the 1,3,5-triazine ring onto a pyrazole precursor. nih.gov This pathway typically begins with a 5-aminopyrazole derivative, which undergoes reaction with a reagent that introduces the remaining atoms needed for the triazine ring, followed by cyclization.
A well-established route to 4-chloropyrazolo[1,5-a] mdpi.comnih.govchim.ittriazine analogues starts with the reaction of a 5-aminopyrazole with ethoxycarbonyl isothiocyanate. mdpi.com This forms a thiourea derivative which, upon treatment with a base like sodium hydroxide, cyclizes to form a 2-thioxo-1H-pyrazolo[1,5-a] mdpi.comnih.govchim.ittriazin-4-one intermediate. mdpi.comresearchgate.net This key intermediate is then typically S-methylated using methyl iodide (MeI) to produce a 2-(methylsulfanyl)pyrazolo[1,5-a] mdpi.comnih.govchim.ittriazin-4(3H)-one. The final chlorination step to yield the target compound is achieved by treating this precursor with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline. mdpi.comresearchgate.net This versatile sequence allows for the synthesis of a wide array of substituted analogues. mdpi.com
| Starting Pyrazole | Reagent(s) | Key Intermediate | Final Product Type | Reference |
|---|---|---|---|---|
| 5-Aminopyrazole | 1. Ethoxycarbonyl isothiocyanate 2. NaOH (cyclization) 3. MeI (methylation) 4. POCl₃ (chlorination) | 2-(Methylsulfanyl)pyrazolo[1,5-a] mdpi.comnih.govchim.ittriazin-4(3H)-one | 4-Chloro-2-(methylsulfanyl)pyrazolo[1,5-a] mdpi.comnih.govchim.ittriazine | mdpi.com |
| 5-Amino-3-aryl-1H-pyrazole | O,S-Diethyl hetaroylimidothiocarbonates | Not isolated | 4-Hetaryl-substituted pyrazolo[1,5-a] mdpi.comnih.govchim.ittriazines | researchgate.net |
| N-(3-methyl-5-pyrazolyl)-urea | Triethyl orthoacetate | Not isolated | 2-Hydroxy-4,7-dimethylpyrazolo[1,5-a]-s-triazine | researchgate.net |
| 1-Amidino-5-aminopyrazoles | Orthoesters, Anhydrides, etc. | Not isolated | Substituted pyrazolo[1,5-a]-s-triazines | researchgate.net |
Modern Synthetic Approaches for Diversification of Pyrazolo[1,5-a]mdpi.comnih.govchim.ittriazine Derivatives
Recent advancements in synthetic chemistry have focused on improving the efficiency, environmental impact, and versatility of synthetic routes to pyrazolo[1,5-a] mdpi.comnih.govchim.ittriazine derivatives. These modern approaches prioritize sustainability and speed, often leading to higher yields and cleaner reactions.
Green Chemistry Principles in Pyrazolo[1,5-a]mdpi.comnih.govchim.ittriazine Synthesis
Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds. These methods aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency. mdpi.com Solvent-free methodologies and the use of water as a solvent are key aspects of this approach. chim.itnih.gov
One prominent green technique is the use of ultrasonic irradiation. For example, the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, a related heterocyclic system, has been successfully achieved using ultrasound in aqueous ethanol, which minimizes the environmental impact. bme.hu Similar principles are applied to triazine synthesis, where sonochemical methods can dramatically shorten reaction times from hours to minutes and allow for reactions to be conducted in environmentally benign solvents like water. mdpi.comnih.gov These protocols are often significantly "greener" than conventional heating methods. nih.gov
| Parameter | Conventional Method | Green Method (Microwave/Ultrasound) | Advantage of Green Method |
|---|---|---|---|
| Energy Source | Oil bath / Refluxing | Microwave / Sonication | Direct, efficient heating; reduced energy consumption mdpi.commdpi.com |
| Reaction Time | Several hours (e.g., 5-6 h) | Minutes (e.g., 5-35 min) | Significant time savings, higher throughput mdpi.comnih.gov |
| Solvent | Often high-boiling organic solvents (e.g., Toluene, Dioxane) | Water, Ethanol, or solvent-free | Reduced environmental impact and cost chim.itnih.govbme.hu |
| Yield | Moderate to good | Often higher yields due to reduced side reactions and decomposition | Improved process efficiency chim.itmdpi.com |
| Work-up | Often requires extensive purification | Cleaner reactions, simpler product isolation | Less waste generation mdpi.com |
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, and it has been successfully applied to the synthesis of pyrazolo[1,5-a] mdpi.comnih.govchim.ittriazines and their precursors. mdpi.comnih.gov The rapid, uniform heating provided by microwave irradiation can dramatically reduce reaction times and often leads to cleaner products with higher yields compared to conventional heating. chim.it
For example, the cyclization step to form the 2-thioxo-1H-pyrazolo[1,5-a] mdpi.comnih.govchim.ittriazin-4-one intermediate from 5-aminopyrazole and ethoxycarbonyl isothiocyanate can be completed in just 5 minutes at 100 °C using a microwave reactor. mdpi.com Subsequent steps in the sequence can also be accelerated. This technology is particularly beneficial for multi-step syntheses, enabling sequential one-pot reactions that avoid the tedious work-up and purification of intermediates, thereby saving time, energy, and minimizing chemical waste. mdpi.com This approach has been used to conveniently prepare arrays of substituted pyrazolo[1,5-a] mdpi.comnih.govchim.ittriazines on a gram scale. mdpi.com
| Reaction Step | Starting Material | Microwave Conditions | Time | Outcome | Reference |
|---|---|---|---|---|---|
| Cyclization | 5-Aminopyrazole + Ethoxycarbonyl isothiocyanate | 100 °C | 5 min | Formation of bicyclic pyrazolotriazine precursor | mdpi.com |
| Hydrolysis | Thiourea intermediate | 80 °C | 3 min | Formation of 2-thioxo-1H-pyrazolo[1,5-a] mdpi.comnih.govchim.ittriazin-4-one | mdpi.com |
| Annulation | 5-Amino-3-aryl-1H-pyrazole + Imidothiocarbonate | Solvent-free | Not specified | Synthesis of 4-hetaryl-substituted pyrazolo[1,5-a] mdpi.comnih.govchim.ittriazines | researchgate.net |
| Substitution | 2,4-Dichloro-1,3,5-triazine derivative + Ethanolamine | Not specified | 5 min | High-yield synthesis of a triazine precursor | nih.gov |
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, represent a highly efficient approach to complex molecule synthesis. While specific MCRs for the direct one-pot synthesis of the pyrazolo[1,5-a] biopolymers.org.uaclockss.orgbeilstein-archives.orgtriazine core are not extensively documented, related strategies involving the systematic formation of multiple bonds from a pyrazole precursor are known. clockss.org
One such strategy, which can be classified as a (3+1+1+1) atom heterocyclization, involves the condensation of 3(5)-phenylaminopyrazoles with two equivalents of formaldehyde (B43269) and one equivalent of a primary amine. This reaction proceeds regioselectively to afford 1,2,3,4-tetrahydropyrazolo[1,5-a] biopolymers.org.uaclockss.orgbeilstein-archives.orgtriazines. clockss.org This method exemplifies the core principle of MCRs by rapidly building the fused heterocyclic system from simple, readily available starting materials in a single step. Although this specific example yields a saturated triazine ring, it highlights the potential for developing MCRs for this scaffold. The application of MCRs for the synthesis of related fused pyrazole systems, such as pyrazolo[1,5-a]quinazolines, has also been successfully demonstrated. distantreader.orgajol.info
Palladium-Catalyzed Cross-Coupling and Other Transition Metal-Catalyzed Functionalizations
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic cores, allowing for the introduction of a wide array of substituents. For the pyrazolo[1,5-a] biopolymers.org.uaclockss.orgbeilstein-archives.orgtriazine system, these methods have been primarily applied to modify the C8 position of the pyrazole ring. The general strategy involves the synthesis of an 8-iodo-pyrazolo[1,5-a] biopolymers.org.uaclockss.orgbeilstein-archives.orgtriazine intermediate, which then serves as a versatile substrate for various cross-coupling reactions.
This approach enables the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. Key examples include Stille, Suzuki-Miyaura, Sonogashira, and Heck couplings, which allow for the introduction of alkyl, aryl, alkynyl, and vinyl groups, respectively. These functionalizations are critical for creating diverse libraries of compounds for biological evaluation.
Table 1: Palladium-Catalyzed Cross-Coupling Reactions on the 8-Iodopyrazolo[1,5-a] biopolymers.org.uaclockss.orgbeilstein-archives.orgtriazine Scaffold
| Coupling Reaction | Coupling Partner | Catalyst / Conditions | Functional Group Introduced |
|---|---|---|---|
| Stille | Tributyl(vinyl)stannane | Pd(PPh₃)₄, LiCl, Dioxane, 100°C | Vinyl |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C | Aryl |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt | Alkynyl |
| Heck | Alkene (e.g., n-butyl acrylate) | Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 100°C | Alkenyl |
This table presents illustrative examples of common palladium-catalyzed cross-coupling reactions.
Ring Transformation Reactions Leading to Pyrazolo[1,5-a]biopolymers.org.uaclockss.orgbeilstein-archives.orgtriazine Structures
The synthesis of the pyrazolo[1,5-a] biopolymers.org.uaclockss.orgbeilstein-archives.orgtriazine ring system can also be achieved through ring transformation reactions, where one heterocyclic system is converted into another. researchgate.net This approach can be particularly useful for accessing isomers that are difficult to prepare by direct condensation methods. A prominent example of such a transformation in related azolo-triazine chemistry is the Dimroth rearrangement. While not explicitly detailed for all pyrazolo[1,5-a] biopolymers.org.uaclockss.orgbeilstein-archives.orgtriazine derivatives, this type of rearrangement is a known pathway for the conversion of isomeric systems, such as the kinetically favored [4,3-a] fused heterocycles, into the more thermodynamically stable [1,5-a] isomers.
Another documented route that can be classified as a ring transformation involves the cyclative cleavage of pyrazolyltriazenes. beilstein-archives.orgkit.edunih.gov In this type of reaction, a linear triazene precursor attached to a pyrazole ring undergoes an acid- or base-induced cyclization. This process involves the cleavage of the triazene N-N bond and the formation of the new triazine ring, leading to the fused pyrazolotriazine structure. For instance, the synthesis of pyrazolo[3,4-d] biopolymers.org.uaclockss.orgdistantreader.orgtriazines has been achieved through the cyclization of intermediate diazo compounds derived from 3-aminopyrazole precursors. nih.gov
Specific Synthetic Routes to 4-Chloropyrazolo[1,5-a]biopolymers.org.uaclockss.orgbeilstein-archives.orgtriazine and its 2-(Dichloromethyl) Analogues
The introduction of a chlorine atom at the C4 position is a key transformation, as the resulting 4-chloro derivative is a versatile intermediate for further functionalization via nucleophilic substitution reactions. The most common and direct method to synthesize 4-Chloropyrazolo[1,5-a] biopolymers.org.uaclockss.orgbeilstein-archives.orgtriazine and its analogues is through the chlorination of the corresponding pyrazolo[1,5-a] biopolymers.org.uaclockss.orgbeilstein-archives.orgtriazin-4(3H)-one precursor. mdpi.com
This transformation is typically achieved by heating the 4-oxo compound with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base like N,N-dimethylaniline. For example, the reaction of 2-(methylsulfanyl)pyrazolo[1,5-a] biopolymers.org.uaclockss.orgbeilstein-archives.orgtriazin-4(3H)-one with an excess of POCl₃ in the presence of N,N-dimethylaniline at 110°C for 3 hours affords the desired 4-chloro-2-(methylsulfanyl)pyrazolo[1,5-a] biopolymers.org.uaclockss.orgbeilstein-archives.orgtriazine in high yield (94%). mdpi.com It has been noted that the resulting 4-chloro product can be sensitive to moisture and may hydrolyze back to its oxygenated precursor. mdpi.com
A distinct synthetic strategy has been developed for the synthesis of 2-(dichloromethyl)pyrazolo[1,5-a] biopolymers.org.uaclockss.orgbeilstein-archives.orgtriazine analogues. This method involves a novel heterocyclization reaction between N-(2,2-dichloro-1-cyanoethenyl)carboxamides and 1H-pyrazol-5-amines. This reaction directly constructs the fused pyrazolo[1,5-a] biopolymers.org.uaclockss.orgbeilstein-archives.orgtriazine ring system with the desired dichloromethyl group pre-installed at the C2 position. biopolymers.org.ua This approach provides a convergent and efficient route to this specific class of analogues, which have been investigated for their biological activities. biopolymers.org.ua
Chemical Reactivity and Derivatization Strategies for the 4 Chloropyrazolo 1,5 a 1 2 3 Triazine Core
Nucleophilic Displacement Reactions at the 4-Chloro Position
The chlorine atom at the C4 position of the pyrazolo[1,5-a] researchgate.netbeilstein-journals.orgnih.govtriazine nucleus is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is analogous to that of other chloro-substituted nitrogen heterocycles, such as 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), where the electron-withdrawing nature of the ring nitrogen atoms activates the carbon-chlorine bond towards nucleophilic attack. arkat-usa.org The 4-chloro derivative is typically synthesized from its corresponding 2-(methylsulfanyl)pyrazolo[1,5-a] researchgate.netbeilstein-journals.orgnih.govtriazin-4(3H)-one precursor by treatment with phosphorus oxychloride (POCl₃) in the presence of a base like N,N-dimethylaniline. mdpi.com This reaction converts the C4-oxo group into a reactive chloro group, which can then be displaced by a wide array of nucleophiles. semanticscholar.orgmdpi.com
This displacement reaction is a cornerstone for introducing functional and structural diversity to the scaffold. A variety of O-, N-, and S-centered nucleophiles can be employed to generate libraries of 4-substituted pyrazolo[1,5-a] researchgate.netbeilstein-journals.orgnih.govtriazines. The sequential, temperature-controlled substitution seen in simpler triazines provides a model for the selective functionalization of this more complex system. arkat-usa.org For instance, reactions with amines (anilines, aliphatic amines), alcohols, and thiols allow for the straightforward installation of amino, alkoxy, and thioether moieties, respectively. These reactions are fundamental in structure-activity relationship (SAR) studies, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize biological activity. nih.gov
| Nucleophile | Resulting Functional Group at C4 | Typical Reaction Conditions | Significance |
|---|---|---|---|
| Primary/Secondary Amines (R₂NH) | 4-Amino (-NR₂) | Base (e.g., DIEA) in a polar solvent (e.g., THF, DMF) | Introduction of hydrogen bond donors/acceptors; key for kinase hinge-binding. |
| Alcohols/Phenols (ROH) | 4-Alkoxy/Aryloxy (-OR) | Reaction with corresponding sodium alkoxide/phenoxide | Modulation of solubility, lipophilicity, and metabolic stability. |
| Thiols/Thiophenols (RSH) | 4-Thioether (-SR) | Base (e.g., K₂CO₃) in a polar aprotic solvent | Alteration of electronic properties and introduction of new interaction points. |
Electrophilic Substitution Patterns on the Pyrazolo[1,5-a]researchgate.netbeilstein-journals.orgnih.govtriazine Nucleus
While the triazine portion of the fused ring system is electron-deficient and generally resistant to electrophilic attack, the pyrazole (B372694) moiety is more electron-rich and can undergo electrophilic substitution. The regioselectivity of such reactions is dictated by the electronic properties of the bicyclic system. Theoretical and experimental studies on related fused heterocycles, such as pyrazolo[1,5-a]pyrimidines, show that electrophilic attack preferentially occurs on the pyrazole ring. nih.gov
For the pyrazolo[1,5-a] researchgate.netbeilstein-journals.orgnih.govtriazine core, the C8 position on the pyrazole ring is the most activated site for electrophilic substitution. A key example is the direct halogenation of the scaffold. Research has demonstrated the successful bromination of 4-chloro-2-(methylsulfanyl)pyrazolo[1,5-a] researchgate.netbeilstein-journals.orgnih.govtriazine at the C8 position. mdpi.com This reaction is efficiently carried out using N-bromosuccinimide (NBS) as the bromine source under microwave irradiation, affording the 8-bromo-4-chloro-2-(methylsulfanyl)pyrazolo[1,5-a] researchgate.netbeilstein-journals.orgnih.govtriazine product in excellent yield. mdpi.com This C8-halogenated derivative serves as a versatile intermediate for further modifications, particularly through transition-metal-catalyzed cross-coupling reactions.
Other electrophilic substitution reactions, such as nitration or Friedel-Crafts reactions, while less documented for this specific nucleus, are anticipated to follow a similar pattern of regioselectivity, targeting the electron-rich C8 position. The introduction of an electrophile requires activation, often with a Lewis acid, to overcome the aromatic stability of the heterocyclic system. libretexts.org
| Reaction | Reagent | Position of Substitution | Product | Reference |
|---|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | C8 | 8-Bromo-4-chloropyrazolo[1,5-a] researchgate.netbeilstein-journals.orgnih.govtriazine derivative | mdpi.com |
Introduction of Diverse Functional Groups and Side Chains for Structural Variation
The generation of structural diversity in the pyrazolo[1,5-a] researchgate.netbeilstein-journals.orgnih.govtriazine series is achieved through several complementary strategies that allow for the introduction of a wide array of functional groups and side chains at various positions of the core.
One of the most powerful methods involves constructing the heterocyclic system from pre-functionalized building blocks. The synthesis typically begins with a substituted 5-aminopyrazole, which allows for the incorporation of desired functionality at what becomes the C8 position of the final fused ring. beilstein-journals.orgnih.gov A broad spectrum of 5-aminopyrazoles bearing halogens (e.g., Br), functional groups (e.g., -CN, -CO₂Et), alkyl, and (hetero)aryl groups have been used to synthesize C8-substituted pyrazolo[1,5-a] researchgate.netbeilstein-journals.orgnih.govtriazines. nih.govsemanticscholar.org
A second key strategy is the post-synthetic modification of the assembled scaffold. As detailed in Section 3.1, nucleophilic displacement of the 4-chloro group is a primary route for introducing varied substituents at this position. Furthermore, groups introduced at the C8 position can be further elaborated. For example, 8-iodo or 8-bromo derivatives are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions. researchgate.net This enables the installation of a vast range of aryl, heteroaryl, and alkynyl side chains, which has been instrumental in the development of potent biological agents, including CRF1 receptor antagonists. nih.govresearchgate.net
| Position | Method of Introduction | Examples of Introduced Groups |
|---|---|---|
| C8 | Synthesis from substituted 5-aminopyrazole | -Br, -CN, -CO₂Et, Alkyl, Aryl, Pyridyl |
| C8 | Palladium-catalyzed cross-coupling (on 8-halo precursor) | Aryl, Heteroaryl, Alkynyl |
| C4 | Nucleophilic displacement (on 4-chloro precursor) | -NHR, -OR, -SR |
| C2 | Modification of a 2-thioxo intermediate | -SMe, -SCH₂Ph |
Strategies for Modifying the Pyrazole and Triazine Moieties within the Fused System
Modification of the core pyrazole and triazine rings is primarily accomplished during the synthesis of the fused system rather than by post-synthetic rearrangement of the scaffold. The choice of starting materials and cyclization agents dictates the final structure of each moiety.
Modification of the Pyrazole Moiety: The most effective strategy for altering the pyrazole portion of the molecule is to begin the synthesis with a specifically substituted 5-aminopyrazole. nih.gov The substituents on the starting pyrazole are carried through the synthetic sequence to the final pyrazolo[1,5-a] researchgate.netbeilstein-journals.orgnih.govtriazine product. This "bottom-up" approach allows for precise control over the substitution pattern of the five-membered ring. For example, starting with 3-amino-1H-pyrazole-4-carbonitrile or its esters directly installs a cyano or ester group at the C8 position of the final product. semanticscholar.org
Modification of the Triazine Moiety: The structure of the six-membered triazine ring is determined by the reagents used to annulate it onto the pyrazole precursor. A common and versatile method involves the reaction of a 5-aminopyrazole with ethoxycarbonyl isothiocyanate. mdpi.com This leads to a thiourea intermediate that, upon cyclization and subsequent S-alkylation, yields a 2-(alkylsulfanyl)pyrazolo[1,5-a] researchgate.netbeilstein-journals.orgnih.govtriazin-4(3H)-one. This intermediate contains both a modifiable thioether at C2 and an oxo group at C4, which can be converted to a chloro group for further reactions. semanticscholar.orgmdpi.com
Alternatively, reacting a pyrazolyl-guanidine precursor with different one-carbon dielectrophiles, such as carboxylic anhydrides or orthoesters, can be used to construct the triazine ring. researchgate.net This strategy allows for the direct incorporation of various substituents at the C2 and C4 positions, providing a different route to structural diversity within the triazine moiety.
Biological and Pharmacological Investigations of Pyrazolo 1,5 a 1 2 3 Triazine Derivatives Excluding Clinical Human Trial Data
Anticancer Activities and Underlying Molecular Mechanisms (In Vitro and Preclinical In Vivo Models)
Derivatives of the pyrazolo[1,5-a] nih.govnih.govnih.govtriazine scaffold have demonstrated a range of anticancer activities in preclinical studies. Their primary mechanism of action appears to be the inhibition of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.
Inhibition of Protein Kinases
The anticancer effects of pyrazolo[1,5-a] nih.govnih.govnih.govtriazine derivatives are largely attributed to their ability to inhibit the activity of various protein kinases, thereby interfering with cancer cell growth, proliferation, and survival.
Cyclin-dependent kinases are a family of protein kinases that play a critical role in regulating the cell cycle. The dysregulation of CDKs is a common feature of many cancers, making them an attractive target for anticancer therapies.
One notable pyrazolo[1,5-a] nih.govnih.govnih.govtriazine derivative, GP0210, has been identified as a potent CDK inhibitor. In comparative studies, GP0210 demonstrated significantly higher potency in inhibiting various CDKs compared to the well-known CDK inhibitor (R)-roscovitine nih.govdrugbank.com. This enhanced activity also translated to a greater ability to induce cell death in a wide array of human tumor cell lines nih.govdrugbank.com.
A series of novel pyrazolo[1,5-a] nih.govnih.govnih.govtriazine derivatives were designed and synthesized to target CDK2. Among these, compounds 9f and 10c exhibited the most potent inhibitory activity against CDK2, with IC50 values of 1.85 µM and 2.09 µM, respectively researchgate.net. Furthermore, newly developed indolyl and 7-aza-indolyl pyrazolo[1,5-a] nih.govnih.govnih.govtriazine derivatives have been investigated as CDK7 inhibitors nih.govresearchgate.net. In a screening against pancreatic ductal adenocarcinoma (PDAC) cell lines, eight of these derivatives displayed significant cytotoxicity, with IC50 values ranging from 0.19 to 1.58 µM nih.govresearchgate.net. The two most active compounds from this series also demonstrated potent activity in gemcitabine-resistant and primary PDAC cells nih.govresearchgate.net.
The pyrazolotriazine scaffold, in general, has been recognized for its inhibitory activity against both CDKs and protein kinase CK2 researchgate.net.
Table 1: In Vitro Activity of Pyrazolo[1,5-a] nih.govnih.govnih.govtriazine Derivatives as CDK Inhibitors
| Compound | Target CDK | IC50 Value | Cell Lines Tested | Reference |
|---|---|---|---|---|
| GP0210 | Various CDKs | More potent than (R)-roscovitine | Wide variety of human tumor cell lines | nih.govdrugbank.com |
| 9f | CDK2 | 1.85 µM | Not specified | researchgate.net |
| 10c | CDK2 | 2.09 µM | Not specified | researchgate.net |
While direct evidence for potent PI3K inhibition by pyrazolo[1,5-a] nih.govnih.govnih.govtriazine derivatives is limited in the reviewed literature, related structures have shown activity. For instance, a series of mono- and bis(dimethylpyrazolyl)-s-triazine derivatives have been synthesized and evaluated for their anticancer properties. One of these compounds, 4f, demonstrated remarkable inhibitory activity on the PI3K/AKT/mTOR signaling pathway nih.gov. It is important to note that this compound, while containing a pyrazole (B372694) and a triazine ring, does not possess the fused pyrazolo[1,5-a] nih.govnih.govnih.govtriazine core. Similarly, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been developed as selective PI3Kδ inhibitors, with one compound, CPL302415, showing an IC50 value of 18 nM for PI3Kδ nih.gov.
No information was found in the search results regarding the inhibition of DNA-Dependent Protein Kinase (DNA-PK) by 4-Chloropyrazolo[1,5-a] nih.govnih.govnih.govtriazine or its derivatives.
No information was found in the search results regarding the inhibition of Fibroblast Growth Factor Receptor (FGFR) by 4-Chloropyrazolo[1,5-a] nih.govnih.govnih.govtriazine or its derivatives.
The broader class of 1,3,5-triazine-based pyrazoline derivatives has been explored as potential EGFR inhibitors researchgate.net. A series of mono- and bis(dimethylpyrazolyl)-s-triazine derivatives were synthesized, and compound 4f from this series exhibited potent EGFR inhibitory activity with an IC50 value of 61 nM nih.gov. Another study on novel pyrazolyl s-triazine derivatives found that compounds 7f and 7d showed potent EGFR inhibitory activity with IC50 values of 59.24 nM and 70.3 nM, respectively mdpi.com. It is important to distinguish that these compounds are not strictly pyrazolo[1,5-a] nih.govnih.govnih.govtriazine derivatives but represent related chemical scaffolds.
Table 2: In Vitro Activity of Pyrazolyl-s-Triazine Derivatives as EGFR Inhibitors
| Compound | IC50 Value (EGFR) | Cell Lines Tested | Reference |
|---|---|---|---|
| 4f | 61 nM | HCT-116, MCF-7, HepG2 | nih.gov |
| 7f | 59.24 nM | MDA-MB-231 | mdpi.com |
B-Raf and MEK Kinase Inhibition
The RAS-RAF-MEK-ERK signaling pathway is a critical cascade that drives cell proliferation and survival, and its dysregulation is a hallmark of many cancers. nih.gov While inhibitors targeting this pathway are of high interest, literature from the conducted research does not prominently feature pyrazolo[1,5-a] nih.govresearcher.lifebenthamdirect.comtriazine derivatives as direct inhibitors of B-Raf or MEK kinases. nih.govgoogle.comgoogle.comresearchgate.net In contrast, related but structurally distinct scaffolds, such as pyrazolo[1,5-a]pyrimidine derivatives, have been specifically investigated for their potential as B-Raf kinase inhibitors. researchgate.net Patent literature for pyrazolo[1,5-a] nih.govresearcher.lifebenthamdirect.comtriazine compounds may mention "Type II raf kinase inhibitors," but specific data on direct B-Raf or MEK inhibition is not provided. google.comgoogle.com
TRK Kinase Inhibition (TRKA, TRKC)
Tropomyosin receptor kinases (TRKA, TRKB, and TRKC) are involved in neuronal development and have been identified as oncogenic drivers in a variety of tumors when chromosomal rearrangements lead to NTRK gene fusions. While TRK inhibition is a validated therapeutic strategy, the pyrazolo[1,5-a] nih.govresearcher.lifebenthamdirect.comtriazine scaffold is not a widely reported framework for this target. The closely related pyrazolo[1,5-a]pyrimidine core is, however, a prominent and well-established framework for potent TRK inhibitors. mdpi.com
Other Protein Kinase Inhibitors (e.g., Pim-1, BCL6, DRAK1)
While specific data on the inhibition of Pim-1, BCL6, or DRAK1 by pyrazolo[1,5-a] nih.govresearcher.lifebenthamdirect.comtriazine derivatives is limited, this scaffold has been successfully developed as a potent inhibitor of other crucial protein kinases.
Casein Kinase 2 (CK2) Inhibition: A significant body of research has identified pyrazolo[1,5-a] nih.govresearcher.lifebenthamdirect.comtriazine derivatives as highly potent, ATP-competitive inhibitors of Protein Kinase CK2, a serine/threonine kinase involved in cell growth, proliferation, and survival. mdpi.commdpi.com Structure-based design has led to the development of compounds with picomolar potency in enzymatic assays and micromolar-level cytotoxic activity in cancer cell lines. researchgate.net Macrocyclic versions of these compounds have also been synthesized, demonstrating potent CK2 inhibition with Kᵢ values around 1.0 nM and strong cancer cell growth inhibition with IC₅₀ values as low as approximately 100 nM. nih.gov
Cyclin-Dependent Kinase (CDK) Inhibition: The pyrazolo[1,5-a] nih.govresearcher.lifebenthamdirect.comtriazine scaffold has served as a template for potent CDK inhibitors. researchgate.netsciprofiles.com Certain derivatives have been identified as selective transcriptional CDK inhibitors, targeting CDK7, CDK9, CDK12, CDK13, and CDK18. google.comgoogle.com In particular, novel indolyl and 7-aza-indolyl pyrazolo[1,5-a]-1,3,5-triazine derivatives have been synthesized and shown to effectively inhibit CDK7, leading to potent antiproliferative activity in pancreatic ductal adenocarcinoma models. nih.govresearchgate.net
Pim-1 Kinase Co-inhibition: Pim kinases are another family of serine/threonine kinases implicated in cancer. It has been noted that selectivity studies of CK2 inhibitors often reveal off-target inhibition of Pim kinases. mdpi.com Given that pyrazolo[1,5-a] nih.govresearcher.lifebenthamdirect.comtriazine derivatives are potent CK2 inhibitors, there is a therapeutic rationale for developing them as potential dual CK2/Pim inhibitors. mdpi.comresearchgate.net
For other targets like B-cell lymphoma 6 (BCL6) and DRAK1, the related pyrazolo[1,5-a]pyrimidine scaffold has been the focus of inhibitor development. mdpi.commdpi.comnih.gov
Antiproliferative Effects Across Diverse Cancer Cell Lines (e.g., NCI 60 Cell Panel)
Derivatives of pyrazolo[1,5-a] nih.govresearcher.lifebenthamdirect.comtriazine have demonstrated broad and potent antiproliferative activity against a wide range of human cancer cell lines. Several novel series have been evaluated against the National Cancer Institute's 60-cell line panel (NCI-60), showing strong and diverse anticancer activity. researcher.liferesearchgate.netnih.gov
One study of new 4-benzenesulfonamide pyrazolo[1,5-a] nih.govresearcher.lifebenthamdirect.comtriazine derivatives found that several compounds exhibited growth inhibition values exceeding 50% across all nine cancer types in the NCI-60 screen. researchgate.netnih.gov The most active compound in this series demonstrated potent activity against leukemia, colon cancer, and renal cancer cell lines, with IC₅₀ values in the sub-micromolar range. sciprofiles.comnih.gov
Other studies have reported significant cytotoxic effects in various cancer models:
Pancreatic Ductal Adenocarcinoma (PDAC): Novel derivatives showed remarkable cytotoxicity against PDAC cell lines (SUIT 2.28, PATU-T, PANC-1) with IC₅₀ values ranging from 0.19 to 1.58 µM. nih.govresearchgate.net
Prostate and Colon Cancer: Structure-guided design has yielded derivatives with micromolar-level cytotoxic activity in prostate (PC3) and colon (HCT116) cancer cell-based assays. researchgate.net
Breast, Liver, and Cervical Cancer: Pyridopyrazolo-triazine compounds have shown activity against breast (MCF-7), colon (HCT-116), hepatocellular (HEPG-2), and cervix (HeLa) carcinoma cell lines. nih.govbenthamdirect.com
The table below summarizes the reported antiproliferative activities of selected pyrazolo[1,5-a] nih.govresearcher.lifebenthamdirect.comtriazine derivatives.
*A 4-benzenesulfonamide derivative of pyrazolo[1,5-a] nih.govresearcher.lifebenthamdirect.comtriazine.
Mechanisms of Cell Death Induction and Cell Cycle Modulation
The potent antiproliferative effects of pyrazolo[1,5-a] nih.govresearcher.lifebenthamdirect.comtriazine derivatives are linked to their ability to modulate fundamental cellular processes, including the induction of programmed cell death (apoptosis) and disruption of the cell cycle. Studies in pancreatic ductal adenocarcinoma models have shown that active compounds from this class not only inhibit cell proliferation but also induce apoptosis and upregulate the expression of apoptotic genes. nih.govresearchgate.net Furthermore, these derivatives have been observed to disrupt the cell cycle, a mechanism consistent with their activity as inhibitors of cyclin-dependent kinases. nih.govresearchgate.net
Induction of Apoptosis via Caspase Pathways (e.g., Caspase 3/7, Caspase 8, Caspase 9)
Apoptosis is a primary mechanism by which anticancer agents eliminate tumor cells. The induction of apoptosis by pyrazolo[1,5-a] nih.govresearcher.lifebenthamdirect.comtriazine derivatives in pancreatic cancer cells has been confirmed through the upregulation of pro-apoptotic genes. nih.govresearchgate.net While these specific studies did not detail the exact caspase pathways involved, research on closely related pyrazolo-triazine isomers provides insight into likely mechanisms. For instance, derivatives of the pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govresearchgate.netnih.govtriazine scaffold have been shown to stimulate both the extrinsic apoptotic pathway, marked by increased caspase-8 activity, and the intrinsic pathway, associated with increased caspase-9 activity. mdpi.com These pathways converge on effector caspases, and indeed, activation of caspase-3/7 has also been observed with these related compounds. mdpi.com These findings suggest that pyrazolo[1,5-a] nih.govresearcher.lifebenthamdirect.comtriazines likely exert their pro-apoptotic effects through the activation of similar caspase cascades.
Suppression of NF-κB Expression
The nuclear factor-κB (NF-κB) signaling pathway is a key regulator of inflammation, immunity, cell survival, and proliferation, and its constitutive activation is a feature of many cancers. Inhibition of this pathway is a recognized strategy for cancer therapy. However, based on the available research, there is no direct evidence to suggest that pyrazolo[1,5-a] nih.govresearcher.lifebenthamdirect.comtriazine derivatives function via the suppression of NF-κB expression. Studies that have linked other types of triazine compounds to NF-κB inhibition have not involved this specific pyrazolo[1,5-a] nih.govresearcher.lifebenthamdirect.comtriazine scaffold.
Modulation of Tumor Suppressor (p53) and Pro-apoptotic (Bax) Proteins
While direct studies on 4-Chloropyrazolo[1,5-a] nih.govmdpi.comtriazine are limited, research on the related pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govresearchgate.netnih.govtriazine scaffold provides insight into the potential anticancer mechanisms of this class of compounds. One study found that a specific derivative, compound 3b , promoted the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax in breast cancer cell lines. nih.gov The p53 protein plays a crucial role in initiating the intrinsic apoptosis pathway, which involves Bax. nih.gov Upregulation of p53 and Bax is a key indicator of a compound's ability to induce programmed cell death in cancer cells. nih.govijper.org
In MCF-7 and MDA-MB-231 breast cancer cells, treatment with compound 3b led to a notable increase in both p53 and Bax levels, suggesting that this class of compounds may exert its anticancer effects by activating apoptotic pathways. nih.gov
Generation of Reactive Oxygen Species (ROS)
The generation of reactive oxygen species (ROS) is a critical factor in the induction of apoptosis. nih.govmdpi.com High intracellular levels of ROS can lead to cellular damage and trigger programmed cell death. mdpi.com Studies on pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govresearchgate.netnih.govtriazine derivatives have shown their capacity to increase ROS levels in cancer cells. nih.govnih.gov
For instance, compound 3b was observed to increase ROS generation in a dose-dependent manner in both MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov After a 24-hour incubation, a significant percentage of cells treated with the compound showed elevated ROS levels. nih.gov This pro-oxidative activity is believed to be a key component of the compound's mechanism for inducing apoptosis. nih.gov
Table 1: Effect of Compound 3b on ROS Generation in Breast Cancer Cells
| Cell Line | Concentration | Percentage of Cells with ROS Generation (%) |
|---|---|---|
| MCF-7 | 0.25 µM | 19.8 ± 2.2 |
| MCF-7 | 0.5 µM | 27.5 ± 1.3 |
| MDA-MB-231 | 0.25 µM | 7.0 ± 0.6 |
Data sourced from a study on pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govresearchgate.netnih.govtriazine derivatives. nih.gov
Inhibition of Tubulin Polymerization
Several derivatives of fused pyrazole systems have been identified as potent inhibitors of tubulin polymerization, a mechanism central to the action of many successful anticancer drugs. nih.govmdpi.com These agents disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
Derivatives of nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine, a scaffold related to pyrazolo[1,5-a] nih.govmdpi.comtriazine, have been shown to be potent inhibitors of tubulin polymerization. mdpi.com One particular derivative, compound 3d (a p-toluidino derivative), was identified as a highly effective inhibitor of tubulin polymerization with an IC50 value of 0.45 µM. mdpi.com This compound was also found to strongly inhibit the binding of colchicine to tubulin, indicating that it acts at the colchicine-binding site. mdpi.com This mechanism of action leads to a blockade of cells in the G2/M phase of the cell cycle and the induction of apoptosis. mdpi.com
Antimicrobial Activities
The pyrazolo[1,5-a] nih.govmdpi.comtriazine scaffold and its isomers have been investigated for their antimicrobial properties, demonstrating a range of activities against various pathogens. nih.goveurekaselect.comnih.gov
Antibacterial Spectrum (Gram-Positive and Gram-Negative Bacterial Strains)
Various triazine and pyrazolotriazine derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.combiointerfaceresearch.com For example, a study on novel triazolo[4,3-a]pyrazine derivatives showed moderate to good antibacterial activities against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). mdpi.com One compound, in particular, exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 16 µg/mL against E. coli. mdpi.com Similarly, certain 1,2,4-triazine derivatives have shown significant activity against a panel of bacteria including E. coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, S. aureus, Bacillus cereus, and Enterococcus faecalis. biointerfaceresearch.com
Antifungal Spectrum
The antifungal potential of pyrazolo-triazine derivatives has also been a subject of investigation. nih.govmdpi.com A study on pyrazolo[5,1-c] nih.govresearchgate.netnih.govtriazine derivatives revealed specific activity against pathogenic fungi, including Candida albicans, the emerging multidrug-resistant pathogen Candida auris, and Cryptococcus. researchgate.net One compound from this series, which incorporated an N-phenylpiperazine moiety, showed the highest growth inhibition against C. albicans with a minimum inhibitory concentration (MIC) of 16 µg/mL. researchgate.net Furthermore, these compounds were found to be superior to fluconazole in their ability to inhibit the formation of Candida biofilms at sub-inhibitory concentrations. researchgate.net
Table 2: Antimicrobial Spectrum of Selected Pyrazolo-Triazine Derivatives
| Compound Class | Organism | Type | Activity (MIC) |
|---|---|---|---|
| Triazolo[4,3-a]pyrazine | Staphylococcus aureus | Gram-positive Bacteria | 32 µg/mL |
| Triazolo[4,3-a]pyrazine | Escherichia coli | Gram-negative Bacteria | 16 µg/mL |
| Pyrazolo[5,1-c] nih.govresearchgate.netnih.govtriazine | Candida albicans | Fungus | 16 µg/mL |
| Pyrazolo[5,1-c] nih.govresearchgate.netnih.govtriazine | Candida auris | Fungus | Active |
Data compiled from studies on related triazine derivatives. mdpi.comresearchgate.net
Molecular Targets in Antimicrobial Action (e.g., MurC Enzymes, RNA Polymerase)
Research into the molecular mechanisms of antimicrobial action for pyrazolo-pyrimidine derivatives, which are structurally related to pyrazolo[1,5-a] nih.govmdpi.comtriazines, has pointed to the inhibition of Mur enzymes as a potential target. acs.org The Mur enzymes are crucial for the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. acs.org Specifically, one pyrazolo[1,5-a]pyrimidine derivative was suggested to inhibit the MurC enzyme. acs.org While specific studies on RNA polymerase inhibition by 4-Chloropyrazolo[1,5-a] nih.govmdpi.comtriazine were not identified, the broader class of pyrazole-containing fused heterocycles is known to target various enzymes crucial for microbial survival.
Antiviral Activities (e.g., Herpes Simplex Viruses)
The antiviral potential of pyrazolo[1,5-a] nih.govnasu-periodicals.org.uamsu.rutriazine derivatives has been explored against a panel of viruses. In one study, five different 2-(dichloromethyl)pyrazolo[1,5-a] nih.govnasu-periodicals.org.uamsu.rutriazines were evaluated for their in vitro antiviral activity against several viruses, including Herpes Simplex Virus 1 (HSV-1, strain E-377), Human Cytomegalovirus (HCMV, strain AD169), and Varicella-Zoster Virus (VZV, strain Ellen). nasu-periodicals.org.uaisofts.kiev.uadopovidi-nanu.org.uairbis-nbuv.gov.ua
The investigation revealed that, in general, the tested compounds exhibited low antiviral activity. nasu-periodicals.org.uaisofts.kiev.ua One derivative, 2-(dichloromethyl)-4,7-diphenylpyrazolo[1,5-a] nih.govnasu-periodicals.org.uamsu.rutriazine, showed some activity but was accompanied by comparatively high toxicity. nasu-periodicals.org.uaisofts.kiev.ua Another derivative, 2-(dichloromethyl)-4,7-bis(4-methylphenyl)pyrazolo[1,5-a] nih.govnasu-periodicals.org.uamsu.rutriazine, demonstrated a degree of selectivity against HCMV. nasu-periodicals.org.ua However, for most of the tested compounds, the antiviral activity did not significantly exceed their cytotoxicity levels at the tested concentrations. nasu-periodicals.org.uaisofts.kiev.ua
Table 1: Antiviral Screening of 2-(dichloromethyl)pyrazolo[1,5-a] nih.govnasu-periodicals.org.uamsu.rutriazine Derivatives
| Compound | Virus Strain | Activity Profile |
|---|---|---|
| 2-(dichloromethyl)-4,7-diphenylpyrazolo[1,5-a] nih.govnasu-periodicals.org.uamsu.rutriazine | HSV-1 (E-377) | Low activity with comparatively high toxicity |
| 2-(dichloromethyl)-4,7-bis(4-methylphenyl)pyrazolo[1,5-a] nih.govnasu-periodicals.org.uamsu.rutriazine | HCMV (AD169) | Noteworthy selectivity with SI₅₀ > 6 |
| Other derivatives | VZV (Ellen) | Generally low activity |
Other Significant Enzyme Inhibition Profiles
The structural similarity of the pyrazolo[1,5-a] nih.govnasu-periodicals.org.uamsu.rutriazine core to endogenous purines suggests its potential to interact with various enzymes involved in purine (B94841) metabolism and other cellular signaling pathways. researchgate.netnih.gov
Thymidine (B127349) phosphorylase is an enzyme implicated in tumor growth and metastasis, making it a viable target for anticancer therapies. nih.gov A study focused on synthesizing and evaluating pyrazolo[1,5-a] nih.govnasu-periodicals.org.uamsu.rutriazin-2,4-diones and pyrazolo[1,5-a] nih.govnasu-periodicals.org.uamsu.rutriazin-2-thioxo-4-ones as TP inhibitors. nih.gov While the pyrazolo[1,5-a] nih.govnasu-periodicals.org.uamsu.rutriazin-2,4-dione analogs were found to be inactive, the 1,3-dihydro-pyrazolo[1,5-a] nih.govnasu-periodicals.org.uamsu.rutriazin-2-thioxo-4-ones demonstrated a range of inhibitory activities against TP. nih.gov
The most potent compound identified in this series featured a para-substituted pentafluorosulfur group on a phenyl ring attached to position 8 of the scaffold. This derivative exhibited an IC50 value of 0.04 µM, which was approximately 800 times more potent than the reference inhibitor, 7-deazaxanthine (7DX), under the same assay conditions. nih.gov Kinetic studies revealed that this potent inhibitor acts via a non-competitive mechanism, suggesting it may bind to a site on the enzyme distinct from the substrate-binding site. nih.gov
Table 2: Thymidine Phosphorylase (TP) Inhibition by Selected Pyrazolo[1,5-a] nih.govnasu-periodicals.org.uamsu.rutriazin-2-thioxo-4-one Derivatives
| Compound Derivative | IC50 (µM) |
|---|---|
| 8-(4-(pentafluorosulfur)phenyl) derivative | 0.04 |
| 7-deazaxanthine (Reference) | 32 |
Derivatives of the pyrazolo[1,5-a]-1,3,5-triazine ring system have been investigated as bioisosteres of adenine (B156593) for their potential to inhibit cyclic nucleotide phosphodiesterase type 4 (PDE4). A series of 8-substituted pyrazolo[1,5-a]-1,3,5-triazines were synthesized and evaluated, leading to the discovery of potent PDE4 inhibitors.
Two compounds, 8-(2-methoxybenzyl)-4-(N-methylamino)-2-n-propylpyrazolo[1,5-a]-1,3,5-triazine and 2-trifluoromethyl-8-(2-methoxybenzyl)-4-(N-methylamino)pyrazolo[1,5-a]-1,3,5-triazine, emerged as a new structural class of highly potent PDE4 inhibitors with high isoenzyme selectivity. These compounds demonstrated strong inhibition of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) release from human mononuclear cells.
Table 3: PDE4 Inhibitory Activity of 8-Substituted Pyrazolo[1,5-a]-1,3,5-triazine Derivatives
| Compound | PDE4 IC50 (nM) |
|---|---|
| 8-(2-methoxybenzyl)-4-(N-methylamino)-2-n-propylpyrazolo[1,5-a]-1,3,5-triazine | 13 |
| 2-trifluoromethyl-8-(2-methoxybenzyl)-4-(N-methylamino)pyrazolo[1,5-a]-1,3,5-triazine | 11 |
Xanthine oxidase is a key enzyme in purine catabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. msu.ru Elevated levels of uric acid can lead to hyperuricemia and gout. msu.ru Research into pyrazolo[1,5-a] nih.govnasu-periodicals.org.uamsu.rutriazine derivatives has identified their potential as xanthine oxidase inhibitors. nih.gov
A study of pyrazolo[1,5-a] nih.govnasu-periodicals.org.uamsu.rutriazine derivatives as antioxidant agents also explored their inhibitory activity against xanthine oxidase. The IC50 values for the most active compounds were compared to the standard inhibitor, allopurinol. nih.gov While the tested derivatives showed inhibitory potential, their IC50 values were higher than that of allopurinol. nih.gov
Table 4: Xanthine Oxidase (XO) Inhibitory Activity of Selected Pyrazolo[1,5-a] nih.govnasu-periodicals.org.uamsu.rutriazine Derivatives
| Compound | XO IC50 (µM) |
|---|---|
| Derivative 52 | > 34.08 |
| Derivative 53 | > 34.08 |
| Derivative 54 | > 34.08 |
| Allopurinol (Reference) | 34.08 |
Purine nucleoside phosphorylase (PNP) is another crucial enzyme in the purine salvage pathway. While the pyrazolo[1,5-a] nih.govnasu-periodicals.org.uamsu.rutriazine scaffold is a known purine bioisostere, a review of the available scientific literature did not yield specific studies on the inhibitory activity of its derivatives against purine nucleoside phosphorylase. Research has been conducted on isomeric systems, such as pyrazolo[4,3-e] nih.govnih.govnih.govtriazines, which have shown inhibitory effects on bacterial PNP. nih.gov
Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications. Despite the investigation of other triazine-containing scaffolds as carbonic anhydrase inhibitors, a thorough search of the scientific literature did not reveal any studies specifically evaluating derivatives of the pyrazolo[1,5-a] nih.govnasu-periodicals.org.uamsu.rutriazine core for their inhibitory activity against any carbonic anhydrase isoforms.
Receptor Ligand and Modulatory Activities
Derivatives of the pyrazolo[1,5-a] nih.govresearchgate.netresearchgate.nettriazine scaffold have been synthesized and evaluated for their ability to interact with and modulate the activity of several key receptor systems in the body.
Adenosine Receptor (GPCRs) Modulation
The pyrazolo[1,5-a] nih.govresearchgate.netresearchgate.nettriazine core is considered a bioisostere of purines, the endogenous ligands for adenosine receptors. researchgate.netnih.gov This structural similarity has prompted investigations into their potential as adenosine receptor modulators. Structurally related fused heterocyclic systems, such as nih.govacs.orgnih.govtriazolo[1,5-a] nih.govresearchgate.netresearchgate.nettriazines, have been the focus of studies aiming to develop antagonists for adenosine receptors, particularly the A2A and A3 subtypes. units.itmdpi.com For instance, the well-known A2A antagonist ZM-241385 features a nih.govacs.orgnih.govtriazolo[1,5-a] nih.govresearchgate.netresearchgate.nettriazine core. units.itnih.gov Research on these related scaffolds has demonstrated that modifications at various positions on the bicyclic ring system can significantly influence affinity and selectivity for the different adenosine receptor subtypes (A1, A2A, A2B, and A3). nih.gov While direct and extensive research on the pyrazolo[1,5-a] nih.govresearchgate.netresearchgate.nettriazine scaffold itself as adenosine receptor modulators is not heavily detailed in the provided sources, its identity as a purine bioisostere suggests a strong theoretical basis for such activity. researchgate.netnih.gov
Cannabinoid Receptor (CB) Modulation
The investigation of pyrazolo[1,5-a] nih.govresearchgate.netresearchgate.nettriazine derivatives as modulators of cannabinoid receptors (CB1 and CB2) is an emerging area. While direct studies on this specific scaffold are limited, research into structurally related compounds provides some context. For example, a potent and selective agonist for the CB2 receptor was discovered based on a pyrazolo-[2,3-e]- nih.govacs.orgnih.gov-triazine scaffold, which is an isomer of the core structure of interest. nih.gov Furthermore, the broader class of pyrazole derivatives has been extensively studied for cannabinoid receptor activity. The first selective CB1 receptor antagonist, SR141716A (Rimonabant), features a central pyrazole ring, and numerous structure-activity relationship studies have been conducted on its analogues to probe the CB1 binding site. researchgate.netmdpi.comconsensus.app These studies have shown that specific substitutions on the pyrazole ring are crucial for potent and selective antagonistic activity. consensus.app Although this research focuses on monocyclic pyrazoles or different fused pyrazolo-triazine isomers, it highlights the potential of pyrazole-containing heterocyclic systems to interact with the cannabinoid system.
Corticotropin-Releasing Factor Receptor 1 (CRF1) Antagonism
A significant area of investigation for pyrazolo[1,5-a] nih.govresearchgate.netresearchgate.nettriazine derivatives has been their activity as antagonists of the Corticotropin-Releasing Factor Receptor 1 (CRF1). nih.govacs.orgnih.gov Antagonism of this receptor is a promising therapeutic strategy for managing stress-related disorders like anxiety and depression. nih.gov
Researchers have designed and synthesized series of pyrazolo[1,5-a] nih.govresearchgate.netresearchgate.nettriazines and evaluated them for CRF1 receptor binding and functional antagonist activity. nih.gov One study reported a series of these compounds showing binding affinities (IC50) ranging from 4.2 to 418 nM and antagonist activity (EC50) from 4.0 to 889 nM. nih.gov
A notable example from another study is an 8-(4-methoxyphenyl)pyrazolo[1,5-a]-1,3,5-triazine derivative, analogue 12-3, which was identified as a potent and selective CRF1 antagonist with a human CRF1 IC50 value of 4.7 ± 2.0 nM. acs.orgnih.gov This compound demonstrated weak affinity for the CRF-binding protein and other biogenic amine receptors, indicating its selectivity. nih.gov Furthermore, this analogue was found to be orally effective in non-clinical models of anxiety. nih.gov
| Compound Class/Analogue | Binding Affinity (IC50) | Antagonist Activity (EC50) | Reference |
|---|---|---|---|
| General Pyrazolo[1,5-a] nih.govresearchgate.netresearchgate.nettriazines | 4.2 - 418 nM | 4.0 - 889 nM | nih.gov |
| Analogue 12-3 (8-(4-methoxyphenyl) derivative) | 4.7 ± 2.0 nM | Not Reported | acs.orgnih.gov |
Anti-Inflammatory Effects
The pyrazolo[1,5-a] nih.govresearchgate.netresearchgate.nettriazine scaffold is considered a promising platform for the development of therapeutic agents, including those with anti-inflammatory properties. researchgate.net While direct studies on this specific scaffold are not extensively detailed, research on related heterocyclic systems points toward potential anti-inflammatory activity. For example, derivatives of the isomeric pyrazolo[1,5-d] nih.govacs.orgnih.gov-triazine scaffold have been shown to possess significant anti-inflammatory, as well as analgesic and antipyretic, properties in animal models. nih.gov
Additionally, studies on other fused pyrazolo systems, such as pyrazolo[1,5-a]quinazolines, have identified compounds that inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a key pathway in inflammatory responses. mdpi.com The mechanism of anti-inflammatory action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes. mdpi.com A study on nih.govacs.orgnih.gov-triazolo[1,5-a] nih.govresearchgate.netresearchgate.nettriazine derivatives, which are structurally similar to the pyrazolo scaffold, found that they could inhibit COX-1 and COX-2 enzymes. researchgate.net Given that A2A adenosine receptor antagonists can also exert anti-inflammatory effects, the potential of pyrazolo[1,5-a] nih.govresearchgate.netresearchgate.nettriazines as adenosine receptor modulators further supports their investigation for anti-inflammatory activity. mdpi.com
Antioxidant Properties
The antioxidant potential of the broader class of 1,3,5-triazine (B166579) derivatives has been a subject of scientific inquiry. nih.govsemanticscholar.org Oxidative stress, resulting from an imbalance between reactive oxygen species and an organism's antioxidant defenses, is implicated in a wide range of diseases. semanticscholar.org
Studies on various 1,3,5-triazine analogues incorporating motifs like aminobenzene sulfonamide, aminoalcohol/phenol, and piperazine have demonstrated significant radical scavenging activity. nih.govsemanticscholar.org In one such study, the antioxidant capacity was evaluated using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) method. Several triazine derivatives exhibited potent activity, with EC50 values for radical scavenging that were significantly lower than those of standard antioxidants like Trolox and ascorbic acid. nih.gov For instance, some compounds showed EC50 values at 60 minutes in the range of 17.16–27.78 µM, which was about five times more potent than the standards. nih.govsemanticscholar.org While these findings are for general 1,3,5-triazine analogues and not specifically for derivatives of the fused pyrazolo[1,5-a] nih.govresearchgate.netresearchgate.nettriazine system, they suggest that the triazine ring is a viable core for designing novel antioxidant agents. nih.gov
Structure Activity Relationship Sar Studies of Pyrazolo 1,5 a 1 2 3 Triazine Derivatives
Influence of Substituent Patterns on Biological Activity and Selectivity
The biological activity and selectivity of pyrazolo[1,5-a] researchgate.netnih.govuni.lutriazine derivatives are profoundly influenced by the nature and position of various substituents. Research has demonstrated that modifications at different positions of the fused ring system can lead to potent and selective inhibitors of several biological targets, including protein kinase CK2, thymidine (B127349) phosphorylase (TP), and phosphodiesterases (PDEs). researchgate.netnih.govscispace.com
For instance, in the context of protein kinase CK2 inhibition, a structure-guided design approach using the pyrazolo[1,5-a] researchgate.netnih.govuni.lutriazine scaffold has yielded picomolar inhibitors with micromolar-level cytotoxic activity against prostate and colon cancer cell lines. researchgate.net Similarly, derivatives of pyrazolo[1,5-a] researchgate.netnih.govuni.lutriazin-2-thioxo-4-ones have shown significant inhibitory activity against thymidine phosphorylase. nih.gov One of the most potent compounds in this series, bearing a para-substituted pentafluorosulfur group on a phenyl ring at position 8, exhibited an IC50 value of 0.04 μM, which is approximately 800 times more potent than the reference compound 7-deazaxanthine (7DX). nih.gov
Furthermore, studies on phosphodiesterase inhibition have revealed that various substituents can modulate the inhibitory activity depending on the tissue source of the enzyme. scispace.com For example, 8-bromo-2,4-dimethyl-7-phenylpyrazolo[1,5-a]-1,3,5-triazine showed differential inhibition of PDE from lung and heart tissues. uni.luscispace.com The most active compound in this series, 8-bromo-4-(diethylamino)-7-phenylpyrazolo[1,3-a]-1,3,5-triazine, was found to be 185 times more potent than theophylline (B1681296) as a PDE inhibitor from rabbit lung. scispace.com
The pyrazolo[1,5-a] researchgate.netnih.govuni.lutriazine scaffold has also been explored as a purine (B94841) bioisostere in the development of cyclin-dependent kinase (CDK) inhibitors. A pyrazolo[1,5-a] researchgate.netnih.govuni.lutriazine analog of (R)-roscovitine, named GP0210, demonstrated significantly higher potency in inhibiting various CDKs and inducing cell death in a wide range of human tumor cell lines compared to the parent compound.
Table 1: Biological Activity of Substituted Pyrazolo[1,5-a] researchgate.netnih.govuni.lutriazine Derivatives
| Compound | Target | Activity (IC50) | Reference |
|---|---|---|---|
| 17p (pentafluorosulfur-substituted) | Thymidine Phosphorylase | 0.04 µM | nih.gov |
| 7DX (7-deazaxanthine) | Thymidine Phosphorylase | 32 µM | nih.gov |
| 2-Ethyl-7-phenylpyrazolo[1,5-a]-1,3,5-triazine | Bovine Brain PDE | 97x more potent than theophylline | scispace.com |
| 8-Bromo-4-(diethylamino)-7-phenylpyrazolo[1,3-a]-1,3,5-triazine | Rabbit Lung PDE | 185x more potent than theophylline | scispace.com |
| GP0210 | Cyclin-Dependent Kinases | More potent than (R)-roscovitine |
Positional Effects of Functional Groups on Target Binding Affinity and Specificity
The specific placement of functional groups on the pyrazolo[1,5-a] researchgate.netnih.govuni.lutriazine core is critical for achieving high target binding affinity and specificity. Structure-based design studies have been instrumental in elucidating these positional effects. researchgate.net
In the development of protein kinase CK2 inhibitors, a structure-guided series of modifications on the pyrazolo[1,5-a] researchgate.netnih.govuni.lutriazine scaffold was performed. researchgate.net This approach allowed for the optimization of interactions with the enzyme's binding site, leading to highly potent inhibitors. researchgate.net
Similarly, for thymidine phosphorylase inhibitors, it was found that a substituent at position 4 of a phenyl ring attached to position 8 of the pyrazolo[1,5-a] researchgate.netnih.govuni.lutriazin-2-thioxo-4-one scaffold was crucial for high inhibitory action. nih.gov The non-competitive nature of the most potent compound suggests that it may bind to a site distinct from the substrate-binding site, highlighting the importance of allosteric interactions. nih.gov
The synthesis of various substituted pyrazolo[1,5-a]-1,3,5-triazines has been achieved through stepwise procedures involving ring-closure of pyrazole (B372694) intermediates, followed by electrophilic substitution on the pyrazole ring and/or nucleophilic substitution on the 1,3,5-triazine (B166579) moiety. scispace.com This synthetic versatility allows for the systematic exploration of positional effects of different functional groups.
Correlations between Electronic Properties and Pharmacological Efficacy
The electronic properties of substituents on the pyrazolo[1,5-a] researchgate.netnih.govuni.lutriazine ring system have a direct correlation with their pharmacological efficacy. Studies have shown that both the electronic nature (electron-donating or electron-withdrawing) and other physicochemical properties of the substituents play a significant role. nih.gov
For thymidine phosphorylase inhibitors, a key finding was that a substituent with +σ (electron-withdrawing through inductive effects) and +π (electron-donating through resonance) properties at the para-position of a phenyl ring attached to position 8 of the scaffold resulted in excellent inhibitory activity. nih.gov This indicates that a delicate balance of electronic effects is necessary for optimal interaction with the target enzyme.
The design of high-affinity corticotropin-releasing factor (CRF) receptor ligands based on the pyrazolo-[1,5-a]-1,3,5-triazine core further supports the importance of electronic properties. It has been proposed that isosteric cores with similar electronic properties can be interchanged in ligand design, provided that the peripheral pharmacophore elements are maintained in the same three-dimensional arrangement.
Stereochemical Considerations and Enantioisomerism in Pyrazolone Analogues
The core of pyrazolo[1,5-a] researchgate.netnih.govuni.lutriazine is an aromatic, and therefore planar, heterocyclic system. As such, stereochemical considerations and enantioisomerism are not inherent to the scaffold itself. These aspects become relevant only when chiral centers are introduced through the addition of specific substituents at various positions on the ring system.
A thorough review of the available scientific literature did not yield specific studies focusing on the stereochemical considerations or the differential biological activities of enantiomers for derivatives of the pyrazolo[1,5-a] researchgate.netnih.govuni.lutriazine scaffold. While chiral substituents have been incorporated into related heterocyclic systems, dedicated research on the enantioisomerism of pyrazolo[1,5-a] researchgate.netnih.govuni.lutriazine analogues appears to be limited.
Strategies for Ligand Efficiency and Lead Optimization
Several strategies have been employed to enhance the ligand efficiency and for the lead optimization of pyrazolo[1,5-a] researchgate.netnih.govuni.lutriazine derivatives. These strategies primarily revolve around structure-based drug design and the systematic modification of substituents to improve potency, selectivity, and pharmacokinetic properties. researchgate.net
A prominent strategy is the use of the pyrazolo[1,5-a] researchgate.netnih.govuni.lutriazine scaffold as a core for structure-guided modifications. researchgate.net By understanding the binding mode of initial hits within the target's active site, medicinal chemists can rationally design new analogues with improved interactions. This has been successfully applied in the development of potent protein kinase CK2 inhibitors. researchgate.net
Another key strategy is the exploration of a wide range of substituents at different positions of the heterocyclic core. For instance, the synthesis of a diverse library of pyrazolo[1,5-a] researchgate.netnih.govuni.lutriazin-2-thioxo-4-ones with various substituents on the phenyl ring at position 8 led to the identification of a highly potent thymidine phosphorylase inhibitor. nih.gov This highlights the importance of exploring a broad chemical space to identify optimal substituents.
Furthermore, the concept of bioisosteric replacement, where the pyrazolo[1,5-a] researchgate.netnih.govuni.lutriazine core mimics the natural purine system, is a fundamental lead optimization strategy. nih.gov This approach has been successfully used to develop potent CDK inhibitors by modifying the (R)-roscovitine structure.
Computational and in Silico Approaches in Pyrazolo 1,5 a 1 2 3 Triazine Research
Molecular Docking Investigations of Ligand-Target Binding Modes
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing a model of the ligand-receptor complex. This method has been instrumental in elucidating the binding modes of pyrazolo[1,5-a] mdpi.comnih.govresearchgate.nettriazine derivatives with various protein targets.
Notably, a series of novel pyrazolo[1,5-a] mdpi.comnih.govresearchgate.nettriazine derivatives were designed and synthesized as potential inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a target in cancer therapy. nih.govresearchgate.net Molecular docking studies revealed the binding mode of these compounds within the roscovitine (B1683857) binding site of the CDK2 enzyme (PDB code: 3ddq). nih.govresearchgate.net This analysis helped to rationalize the observed inhibitory activity and provided a structural basis for further optimization. nih.govresearchgate.net
In a similar vein, new indolyl and 7-aza-indolyl pyrazolo[1,5-a]-1,3,5-triazine derivatives have been investigated as inhibitors of Cyclin-Dependent Kinase 7 (CDK7), another important target in cancer, particularly in pancreatic ductal adenocarcinoma. nih.gov Molecular docking simulations were employed to understand how these derivatives interact with the CDK7 active site, guiding the design of compounds with improved antiproliferative activity. nih.gov
Furthermore, structure-based design has led to the development of potent inhibitors of protein kinase CK2, utilizing the pyrazolo[1,5-a] mdpi.comnih.govresearchgate.nettriazine scaffold. nih.gov These studies have successfully yielded inhibitors with picomolar potency, and molecular docking has been a key tool in understanding the structure-activity relationships that govern their interaction with the enzyme's binding site. nih.gov
The utility of molecular docking extends to other therapeutic areas as well. For instance, pyridine-substituted pyrazole (B372694) 1,3,5-triazine (B166579) derivatives have been designed as antimalarial agents targeting the Plasmodium falciparum dihydrofolate reductase (Pf-DHFR) enzyme. nih.gov Docking studies of these compounds against both the wild-type and mutant forms of the enzyme have revealed key binding interactions and provided insights for the development of novel antimalarials. nih.gov
| Pyrazolo[1,5-a] mdpi.comnih.govresearchgate.nettriazine Derivative | Protein Target | PDB Code | Key Findings from Docking |
|---|---|---|---|
| Novel pyrazolo[1,5-a] mdpi.comnih.govresearchgate.nettriazine derivatives | CDK2 | 3ddq | Binding mode within the roscovitine binding site identified. nih.govresearchgate.net |
| Indolyl and 7-aza-indolyl pyrazolo[1,5-a]-1,3,5-triazine derivatives | CDK7 | Not specified | Interaction with the CDK7 active site elucidated to guide design. nih.gov |
| Pyrazolo[1,5-a] mdpi.comnih.govresearchgate.nettriazine derivatives | Protein kinase CK2 | Not specified | Structure-based design led to potent inhibitors with picomolar activity. nih.gov |
| Pyridine substituted pyrazole 1,3,5-triazine derivatives | Pf-DHFR (wild-type and mutant) | 1J3I (wild-type), 1J3K (mutant) | Revealed key binding interactions for antimalarial development. nih.gov |
Quantum-Chemical Studies on Electronic Structure and Reactivity
Quantum-chemical calculations are a powerful tool for investigating the electronic properties of molecules, providing insights into their structure, stability, and reactivity. These methods have been applied to the pyrazolo[1,5-a] mdpi.comnih.govresearchgate.nettriazine system to understand the influence of substituents on its electronic structure and to correlate these properties with biological activity.
A joint quantum-chemical and experimental study was conducted on a series of 2-(dichloromethyl)pyrazolo[1,5-a] mdpi.comnih.govresearchgate.nettriazines with extended π-conjugated phenyl substituents. researchgate.net This research demonstrated that the introduction of phenyl groups increases the likelihood of these compounds interacting with biomolecules, such as proteins, through π-stacking mechanisms. researchgate.net The analysis of S0 → S1 electronic transitions (π→π*) indicated that an increase in their intensity correlates with anticancer activity. researchgate.net
Furthermore, quantum-chemical methods, including hybrid density functional theory (B3LYP) and composite methods (G4MP2 and G4), have been used to study the properties of trispyrazolo-1,3,5-triazines. superfri.org These studies focus on calculating properties such as the enthalpy of formation and analyzing the dependence of these properties on the structural parameters of the compounds. superfri.org Such calculations are crucial for understanding the stability and potential energy of these molecules. superfri.org
| Compound Series | Quantum-Chemical Method | Key Findings |
|---|---|---|
| 2-(dichloromethyl)pyrazolo[1,5-a] mdpi.comnih.govresearchgate.nettriazines with phenyl substituents | Not specified | Increased π-stacking potential and correlation between π→π* transition intensity and anticancer activity. researchgate.net |
| Trispyrazolo-1,3,5-triazines | B3LYP, G4MP2, G4 | Calculation of enthalpy of formation and analysis of structure-property relationships. superfri.org |
3D-Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
3D-Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the biological activity of a series of compounds with their three-dimensional properties. This technique is valuable for predicting the activity of new compounds and for understanding the structural requirements for a specific biological effect.
A QSAR study was performed on a series of pyrazolo[1,5-a] mdpi.comnih.govresearchgate.nettriazin-2-thioxo-4-ones derivatives to model their inhibitory activity against thymidine (B127349) phosphorylase. researchgate.net Such models can be used to predict the potency of newly designed analogs and to identify the key molecular features that contribute to their inhibitory activity.
In Silico Prediction of Potential Biological Targets and Pathways
In silico target prediction methods utilize computational algorithms to identify potential protein targets and biological pathways for a given small molecule. These approaches are becoming increasingly important in drug discovery for identifying new therapeutic applications for existing compounds and for understanding the mechanisms of action of novel molecules.
While specific in silico target prediction studies focused solely on 4-Chloropyrazolo[1,5-a] mdpi.comnih.govresearchgate.nettriazine are not detailed in the provided context, the broader class of pyrazolo-triazine derivatives has been subjected to such analyses. For example, in silico studies on pyrazolo[4,3-e]tetrazolo[1,5-b] mdpi.comnih.govresearchgate.nettriazine sulfonamides have suggested that these compounds may exert their anticancer effects through the inhibition of Bruton's tyrosine kinase (BTK), the AKT-mTOR pathway, and the PD1-PD-L1 interaction. mdpi.com These predictions provide a roadmap for experimental validation and further investigation into the therapeutic potential of this class of compounds.
Similarly, in silico tools like PASS (Prediction of Activity Spectra for Substances) and Swiss Target Prediction have been used to identify the biological activities and potential targets of triazolothiadiazine derivatives, which share structural similarities with pyrazolo-triazines. researchgate.net These studies have predicted activities such as phosphatase and signal transduction pathway inhibition. researchgate.net
Future Research Directions and Therapeutic Potential of the Pyrazolo 1,5 a 1 2 3 Triazine Scaffold
Rational Design and Synthesis of Novel Pyrazolo[1,5-a]nih.govdrugbank.comresearchgate.nettriazine Analogues
The rational design of novel pyrazolo[1,5-a] nih.govdrugbank.comresearchgate.nettriazine analogues is a cornerstone of ongoing research, leveraging the scaffold's purine-like structure to target specific enzymes and receptors. researchgate.net A prominent strategy involves structure-based design, where the three-dimensional structure of a biological target is used to guide the synthesis of potent and selective inhibitors.
A notable example is the development of inhibitors for protein kinase CK2, a protein implicated in cancer. drugbank.comnih.gov By using the pyrazolo[1,5-a] nih.govdrugbank.comresearchgate.nettriazine core, researchers have successfully designed and synthesized picomolar-level inhibitors with micromolar-level cytotoxic activity in prostate and colon cancer cell lines. drugbank.comnih.gov Similarly, this scaffold has been employed to create inhibitors of cyclin-dependent kinase 2 (CDK2), another crucial target in cancer therapy. nih.gov A series of novel pyrazolo[1,5-a] nih.govdrugbank.comresearchgate.nettriazine derivatives were designed and synthesized, with some compounds exhibiting significant inhibitory activity against CDK2. nih.gov Molecular docking studies have further elucidated the binding modes of these compounds within the active site of the CDK2 enzyme. nih.gov
Another successful application of rational design is the development of thymidine (B127349) phosphorylase (TP) inhibitors. nih.gov TP is an enzyme that plays a role in tumor growth and metastasis. nih.gov Using a known TP inhibitor as a lead compound, a series of pyrazolo[1,5-a] nih.govdrugbank.comresearchgate.nettriazin-2,4-diones and pyrazolo[1,5-a] nih.govdrugbank.comresearchgate.nettriazin-2-thioxo-4-ones were synthesized. nih.gov One of the most potent compounds identified, bearing a para-substituted pentafluorosulfur group, demonstrated an IC50 value of 0.04 µM, which was approximately 800 times more potent than the lead compound. nih.gov
The synthesis of these analogues often involves the construction of the pyrazolo[1,5-a] nih.govdrugbank.comresearchgate.nettriazine nucleus by annulating a 1,3,5-triazine (B166579) ring onto a pyrazole (B372694) scaffold. nih.gov Further modifications are then introduced at various positions of the heterocyclic system to optimize biological activity and selectivity.
| Compound Class | Target Enzyme | Key Findings |
| Pyrazolo[1,5-a] nih.govdrugbank.comresearchgate.nettriazine derivatives | Protein Kinase CK2 | Achieved picomolar inhibitory activity and micromolar cytotoxicity in cancer cell lines. drugbank.comnih.gov |
| Novel pyrazolo[1,5-a] nih.govdrugbank.comresearchgate.nettriazine derivatives | Cyclin-Dependent Kinase 2 (CDK2) | Compounds 9f and 10c showed significant inhibition with IC50 values of 1.85 and 2.09 µM, respectively. nih.gov |
| 1,3-Dihydro-pyrazolo[1,5-a] nih.govdrugbank.comresearchgate.nettriazin-2-thioxo-4-ones | Thymidine Phosphorylase (TP) | Compound 17p exhibited an IC50 value of 0.04 µM, showing high potency. nih.gov |
Exploration of Undiscovered Biological Targets and Pathways
While significant research has focused on established targets like kinases and thymidine phosphorylase, the full therapeutic potential of the pyrazolo[1,5-a] nih.govdrugbank.comresearchgate.nettriazine scaffold likely extends to a broader range of biological targets and pathways. Its structural resemblance to purines suggests that it could interact with a multitude of proteins that recognize purine-based ligands. researchgate.net
Recent studies have begun to explore these wider applications. For instance, derivatives of the related pyrazolo[4,3-e] nih.govresearchgate.netnih.govtriazine and pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govresearchgate.netnih.govtriazine systems have shown activity against targets such as AKT, Bruton's tyrosine kinase (BTK), mTOR, and PD-L1, indicating a potential for immunomodulatory and other anticancer effects. mdpi.commdpi.com These findings suggest that the pyrazolo[1,5-a] nih.govdrugbank.comresearchgate.nettriazine core could also be modified to target these and other novel pathways.
The antimicrobial potential of this scaffold is another area of active investigation. Pyrazolo[1,5-a]-1,3,5-triazine-based inhibitors have shown activity against DegS, a protein involved in bacterial stress responses, highlighting a potential new class of antibiotics. researchgate.net The broad biological activities reported for various pyrazolotriazine isomers, including anticancer, antiviral, and antimicrobial effects, underscore the need for systematic screening and target identification studies to uncover the full therapeutic landscape of this chemical class. beilstein-journals.org
Future research should focus on high-throughput screening of pyrazolo[1,5-a] nih.govdrugbank.comresearchgate.nettriazine libraries against diverse panels of biological targets. Techniques such as chemical proteomics and affinity-based target identification can be employed to uncover novel protein interactions and elucidate the mechanisms of action of these compounds.
Integration of Advanced Synthetic Methodologies for Enhanced Chemical Space Exploration
To fully explore the therapeutic potential of the pyrazolo[1,5-a] nih.govdrugbank.comresearchgate.nettriazine scaffold, the development of advanced and efficient synthetic methodologies is crucial. These methods are needed to generate a wide diversity of analogues for biological screening, enabling a comprehensive exploration of the chemical space around this core structure.
Traditional synthetic routes often involve multi-step procedures. mdpi.com However, more recent approaches are focusing on improving efficiency and expanding the scope of accessible derivatives. For the related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, advanced methods such as microwave-assisted synthesis, three-component reactions, and one-pot cyclization strategies have been successfully implemented. nih.gov These techniques offer advantages such as reduced reaction times, higher yields, and a lower environmental impact. nih.gov
Specifically for the pyrazolo[1,5-a] nih.govdrugbank.comresearchgate.nettriazine system, a convenient sequential one-pot approach has been reported for the synthesis of derivatives substituted at the C8 position with various functional groups. researchgate.net This method, which can be combined with microwave heating, avoids the need for tedious work-up and purification of intermediates, making the synthesis process more sustainable and efficient. researchgate.net Another key reaction is the cyclative cleavage of pyrazolyltriazenes, which provides access to the pyrazolo[3,4-d] nih.govdrugbank.comresearchgate.nettriazine core and can be adapted for other isomers. beilstein-journals.org
The integration of these advanced synthetic methodologies will be instrumental in building large and diverse libraries of pyrazolo[1,5-a] nih.govdrugbank.comresearchgate.nettriazine analogues. This will, in turn, accelerate the discovery of new bioactive compounds and facilitate more detailed structure-activity relationship (SAR) studies.
| Synthetic Methodology | Advantages | Application to Pyrazolo-fused Systems |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, lower environmental impact. nih.gov | Successfully used for pyrazolo[1,5-a]pyrimidines and adaptable for pyrazolo[1,5-a] nih.govdrugbank.comresearchgate.nettriazines. researchgate.netnih.gov |
| One-Pot Cyclization | Increased efficiency, avoids intermediate purification. researchgate.net | Reported for the synthesis of C8-substituted pyrazolo[1,5-a] nih.govdrugbank.comresearchgate.nettriazines. researchgate.net |
| Three-Component Reactions | High atom economy, rapid generation of molecular complexity. nih.gov | Established for pyrazolo[1,5-a]pyrimidines, with potential for adaptation. nih.gov |
| Cyclative Cleavage | Access to diverse pyrazolotriazine isomers. beilstein-journals.org | Used for the synthesis of pyrazolo[3,4-d] nih.govdrugbank.comresearchgate.nettriazines. beilstein-journals.org |
Development of Multi-Targeting Agents Based on the Pyrazolo[1,5-a]nih.govdrugbank.comresearchgate.nettriazine Framework
The concept of multi-targeting agents, single molecules designed to interact with multiple biological targets, is gaining traction in drug discovery as a strategy to enhance therapeutic efficacy and overcome drug resistance. The pyrazolo[1,5-a] nih.govdrugbank.comresearchgate.nettriazine scaffold, with its ability to interact with a variety of purine-binding proteins, is an attractive framework for the development of such agents. researchgate.net
The broad-spectrum anticancer activity observed for many pyrazolo[1,5-a] nih.govdrugbank.comresearchgate.nettriazine derivatives suggests that they may already be acting on multiple pathways. nih.gov For example, compounds that inhibit several kinases simultaneously could offer a more robust antitumor effect than highly selective inhibitors. The related pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govresearchgate.netnih.govtriazine sulfonamides have been shown to potentially inhibit multiple kinases, including AKT, BTK, and mTOR, supporting the feasibility of this approach within the broader pyrazolotriazine class. mdpi.com
Future research in this area will involve the rational design of pyrazolo[1,5-a] nih.govdrugbank.comresearchgate.nettriazine derivatives with tailored polypharmacology. This will require a deep understanding of the structural requirements for binding to different targets and the use of computational tools to predict multi-target interactions. By carefully modifying the substitution patterns on the pyrazolo[1,5-a] nih.govdrugbank.comresearchgate.nettriazine core, it may be possible to create compounds with desired activity profiles against a specific set of targets implicated in a particular disease.
Role in Preclinical Drug Discovery and Development Pipelines
The pyrazolo[1,5-a] nih.govdrugbank.comresearchgate.nettriazine scaffold and its derivatives are actively being investigated in preclinical drug discovery programs. researchgate.net The numerous studies detailing the synthesis, biological evaluation, and structure-activity relationships of these compounds underscore their importance in the early stages of the drug development pipeline. nih.govnih.gov
In vitro studies have demonstrated the potent inhibitory activity of pyrazolo[1,5-a] nih.govdrugbank.comresearchgate.nettriazine derivatives against various enzymes and their cytotoxicity against a range of cancer cell lines. nih.govdrugbank.comnih.gov Furthermore, some analogues have progressed to in vivo studies in animal models, a critical step in preclinical evaluation. researchgate.net
The continued exploration of this scaffold is likely to yield new lead compounds for a variety of diseases, particularly cancer. As our understanding of the biological targets and pathways modulated by these compounds grows, so too will their potential for clinical translation. The development of more efficient synthetic routes and the application of rational design principles will further enhance the role of pyrazolo[1,5-a] nih.govdrugbank.comresearchgate.nettriazines in populating the preclinical drug discovery pipeline with novel and promising therapeutic candidates.
Q & A
Q. What methodologies optimize the synthesis of 4-chloropyrazolo[1,5-a][1,3,5]triazine derivatives to achieve high yield and purity?
Synthesis optimization typically involves:
- Stepwise functionalization : Building the pyrazolo-triazine core via cyclocondensation, followed by chlorination at C4 using POCl₃ or PCl₃ under reflux conditions .
- Catalyst selection : Lewis acids (e.g., ZnCl₂) improve regioselectivity during sulfonylation or alkylation steps .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency, while methanol/water mixtures aid crystallization .
- Purity control : Use HPLC or LC-MS to monitor intermediates, with yields ranging from 65% to 95% depending on substituents .
Q. Which analytical techniques are critical for characterizing the structure of this compound derivatives?
Key techniques include:
- 1H/13C NMR : Assigns substituent positions and confirms regiochemistry (e.g., δ 7.2–7.4 ppm for aromatic protons) .
- IR spectroscopy : Identifies functional groups (e.g., C=O at 1680–1720 cm⁻¹ for sulfonyl groups) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formulas (e.g., [M+H]+ for C₈H₅ClN₅) .
- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding patterns in crystalline derivatives .
Q. How are preliminary biological activities of this compound derivatives screened in academic research?
Initial screening involves:
- In vitro assays : Measure IC₅₀ values against target enzymes (e.g., thymidine phosphorylase inhibition at 0.5–10 µM) .
- Cell-based models : Test antiproliferative activity in cancer lines (e.g., MCF-7, HeLa) via MTT assays .
- Dose-response studies : Evaluate toxicity in non-target cells (e.g., HEK293) to assess selectivity .
Advanced Research Questions
Q. How are structure-activity relationship (SAR) studies designed to improve the pharmacological profile of this compound derivatives?
SAR strategies include:
- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at C7/C8 to enhance binding to kinase ATP pockets .
- Bioisosteric replacement : Replace the chloro group with -NH₂ or -SH to modulate solubility and target affinity .
- Hybrid scaffolds : Fuse with imidazole or coumarin moieties to exploit dual-target inhibition (e.g., CDK2 and PI3K) .
- Pharmacokinetic optimization : Add PEG chains or prodrug motifs (e.g., esterase-cleavable groups) to improve oral bioavailability .
Q. What computational approaches resolve contradictory data in the biological activity of 4-chloropyrazolo[1,3,5]triazines?
Contradictions (e.g., variable IC₅₀ in kinase assays) are addressed via:
- Molecular docking : Simulate binding modes in CDK2 or PI4K catalytic sites to identify steric clashes or unfavorable interactions .
- MD simulations : Analyze ligand-protein stability over 100 ns trajectories to confirm dynamic binding .
- QSAR modeling : Corrogate substituent electronic parameters (Hammett σ) with activity trends .
Q. How can researchers reconcile discrepancies in reported herbicidal vs. antitumor activities of pyrazolo-triazines?
Methodological adjustments include:
- Assay standardization : Use identical chlorophyll extraction protocols for photosynthetic inhibition studies to minimize variability .
- Target validation : Confirm off-target effects via CRISPR knockouts (e.g., PSII D1 protein in algae vs. human CDKs) .
- Metabolic profiling : Compare metabolite stability in plant vs. mammalian microsomes to explain species-specific activity .
Q. What experimental designs elucidate the mechanism of action of 4-chloropyrazolo-triazines in kinase inhibition?
Key approaches:
- Kinase selectivity panels : Screen against 50+ kinases (e.g., CDK2, CDK4, PI4K) to identify primary targets .
- Crystallography : Co-crystallize derivatives with CDK2 (PDB: 1HCL) to visualize hydrogen bonds with Leu83/Glu81 .
- Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein melting shifts in treated cells .
Q. How do bioisosteric replacements (e.g., 5-aza-7-deazapurine) impact the drug-likeness of pyrazolo-triazine scaffolds?
Bioisosteres are evaluated via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
